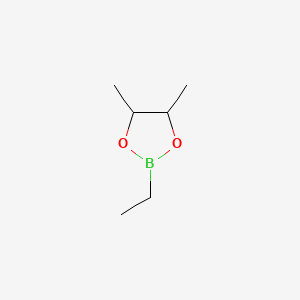

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57633-64-4 |

|---|---|

Molecular Formula |

C6H13BO2 |

Molecular Weight |

127.98 g/mol |

IUPAC Name |

2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C6H13BO2/c1-4-7-8-5(2)6(3)9-7/h5-6H,4H2,1-3H3 |

InChI Key |

JNXNAKAJVUOYQG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)C)C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Applications

Introduction: Beyond the Pinacol Ester

In the vast landscape of organoboron chemistry, boronic acid derivatives are indispensable tools for carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] While the pinacol ester of boronic acids has become the de facto standard due to its general stability and ease of handling, the choice of the diol protecting group can significantly influence the reactivity, stability, and even stereochemical outcome of subsequent transformations.[2][3][4] This guide focuses on a less common but strategically important boronic ester: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS 57633-64-4).[5]

This molecule is the ester of ethylboronic acid with 2,3-butanediol. Unlike the achiral pinacol, 2,3-butanediol exists as three stereoisomers: (2R,3R), (2S,3S), and the meso (2R,3S) form. This introduces an element of chirality into the boronic ester, which can be exploited in asymmetric synthesis. Furthermore, the electronic and steric differences between the 4,5-dimethyl- and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring systems can lead to altered hydrolytic stability and reactivity profiles.[2][4]

This technical guide will provide an in-depth analysis of the chemical properties, synthesis, and applications of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, offering researchers and drug development professionals a comprehensive understanding of this versatile reagent.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is not as widely reported as for its pinacol analog. However, based on its structure and data for related compounds, we can establish a reliable property profile.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 57633-64-4 | [5] |

| Molecular Formula | C₆H₁₃BO₂ | [5] |

| Molecular Weight | 127.98 g/mol | [5] |

| IUPAC Name | 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane | [5] |

Predicted Physical Properties

The following physical properties are predicted or based on analogous compounds due to the scarcity of specific experimental data for 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane. For comparison, the experimental boiling point of the analogous pinacol ester, 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reported as 79-81 °C at 120 mbar.[2]

| Property | Predicted/Analogous Value |

| Boiling Point | ~140-160 °C (at 760 mmHg) |

| Density | ~0.9 g/mL |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the methyl and methine protons of the dioxaborolane ring. The chemical shifts and coupling constants of the ring protons will be indicative of the stereochemistry of the 2,3-butanediol used (cis or trans).

-

¹³C NMR: The carbon spectrum will show distinct signals for the ethyl group carbons and the methyl and methine carbons of the dioxaborolane ring. The carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation.[6]

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic esters. For tricoordinate boronic esters like this one, a single, relatively broad signal is expected in the range of δ 20-35 ppm.[6][7] The exact chemical shift can provide information about the electronic environment of the boron atom.

Synthesis and Purification

The most common and straightforward method for the synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is the direct esterification of ethylboronic acid with 2,3-butanediol.

Rationale Behind the Synthesis

The formation of boronic esters is a reversible equilibrium reaction.[2] To drive the reaction to completion, the water formed as a byproduct must be removed. This is typically achieved by azeotropic distillation with a suitable solvent, such as toluene or hexanes, using a Dean-Stark apparatus. Alternatively, a dehydrating agent like anhydrous magnesium sulfate can be used for smaller-scale preparations. The choice of the stereoisomer of 2,3-butanediol will determine the stereochemistry of the final product.

Experimental Protocol: Synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane

This protocol is a representative procedure and may require optimization based on the specific stereoisomer of 2,3-butanediol used and the desired scale.

Materials:

-

Ethylboronic acid

-

2,3-Butanediol (as a specific stereoisomer or mixture)

-

Toluene (or other suitable azeotroping solvent)

-

Anhydrous magnesium sulfate (optional, for drying)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add ethylboronic acid (1.0 eq).

-

Add 2,3-butanediol (1.0-1.1 eq) to the flask.

-

Add a sufficient volume of toluene to suspend the reactants and fill the Dean-Stark trap.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap, typically 2-4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation under reduced pressure to yield pure 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane as a colorless liquid.

Caption: General workflow for the synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.

Reactivity and Stability: A Comparative Perspective

The choice of the diol protecting group is not merely for convenience; it has a profound impact on the stability and reactivity of the boronic ester.

Hydrolytic Stability

Boronic esters are susceptible to hydrolysis back to the corresponding boronic acid and diol, especially in the presence of water and under acidic or basic conditions.[2] The rate of hydrolysis is influenced by the steric bulk around the boron atom. The four methyl groups in the pinacol ester provide significant steric hindrance, contributing to its relatively good stability. In contrast, the 4,5-dimethyl-1,3,2-dioxaborolane ring is less sterically hindered, which may lead to a faster rate of hydrolysis compared to the pinacol analog under similar conditions. This can be either an advantage or a disadvantage. For applications where the boronic ester is a final product or needs to survive aqueous workups, higher stability is desired. However, if the boronic ester is an intermediate and the free boronic acid is the active species in a subsequent reaction, a more labile protecting group might be beneficial.[4]

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the cornerstone application for many boronic esters.[1][8] The reaction mechanism involves a transmetalation step where the organic group is transferred from the boron atom to the palladium catalyst. The rate of this step can be influenced by the nature of the boronic ester.

Caption: Simplified catalytic cycle of Suzuki-Miyaura coupling involving the boronic ester.

The activation of the boronic ester by a base to form a more nucleophilic boronate species is a key step. The Lewis acidity of the boron center in 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, being slightly different from its pinacol counterpart due to electronic effects of the methyl groups, can influence the ease of boronate formation and, consequently, the overall reaction rate. While boronic acids are often considered more reactive in Suzuki couplings, the use of boronic esters can be advantageous in terms of stability and handling.[9]

Applications in Research and Development

As a source of the ethyl group, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is a valuable reagent for introducing an ethyl moiety onto aromatic, heteroaromatic, and vinylic systems via Suzuki-Miyaura coupling. This is a common transformation in the synthesis of pharmaceuticals and other complex organic molecules.

The use of a chiral 2,3-butanediol backbone opens up possibilities in asymmetric synthesis. For instance, chiral boronic esters can be used in diastereoselective reactions or as chiral building blocks.

Handling and Safety

Like most organoboron compounds, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane should be handled with care. It is expected to be a flammable liquid and an irritant to the skin and eyes, similar to its pinacol analog.[2] It is also sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place. Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Conclusion

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane represents a valuable, albeit less common, alternative to the widely used pinacol ester of ethylboronic acid. Its unique structural features, stemming from the 2,3-butanediol backbone, offer different reactivity and stability profiles that can be strategically advantageous in organic synthesis. The potential for incorporating chirality further enhances its utility. As the demand for more sophisticated and diverse building blocks in drug discovery and materials science continues to grow, a deeper understanding of reagents like 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane will be crucial for the advancement of chemical synthesis.

References

-

This journal is © The Royal Society of Chemistry 2014. Available at: [Link]

-

2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - ChemBK. (2024, April 10). Available at: [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Available at: [Link]

-

Boronic ester derivative-dependent activity of parthenolide analogues - ChemRxiv. Available at: [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. Available at: [Link]

-

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2 | CID 574742 - PubChem. Available at: [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. (2019, August 28). Available at: [Link]

-

Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. (2009, July 5). Available at: [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory - MDPI. (2023, April 12). Available at: [Link]

-

11B NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

-

Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane - ResearchGate. Available at: [Link]

-

2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - ChemBK. (2024, April 10). Available at: [Link]

-

4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane - PubChem. Available at: [Link]

-

Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Available at: [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study | Article Information - J-Global. Available at: [Link]

-

4,4,5,5-Tetramethyl[2][7][10]dioxaborolane - PubChem. Available at: [Link]

-

11B Benchtop NMR Spectroscopy No Longer BORing - Magritek. (2026, January 9). Available at: [Link]

-

Suzuki cross-coupling reaction - YouTube. (2020, February 14). Available at: [Link]

-

Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS. (2021, March 5). Available at: [Link]

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. (2020, August 9). Available at: [Link]

-

Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link]

-

11B NMR chemical shifts computed at the B3LYP+GD3BJ/aug-cc-pvDZ/SCRF=solvent method. | Imperial College London. (2018, February 23). Available at: [Link]

-

Synthesis of Guaipyridine Alkaloids Rupestine M and L by Cycloaddition/Cycloreversion of an Intermediate 1,4-Oxazinone. (2023, February 2). Available at: [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives - Sciforum. Available at: [Link]

-

Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - MDPI. Available at: [Link]

-

Supplementary Materials for - MPG.PuRe. Available at: [Link]

-

4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one - MDPI. Available at: [Link]

-

2-Diisopropoxythiophosphorylthio-5,5-dimethyl-1,3,2-dioxaborinane - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

2-TRIMETHYLHYDRAZINO-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 5. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2 | CID 574742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 7. rsc.org [rsc.org]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Whitepaper: Scalable Synthesis and Characterization of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane

Executive Summary

This technical guide details the synthesis, purification, and application of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS: 57633-64-4). As a cyclic boronic ester derived from ethylboronic acid and 2,3-butanediol, this compound represents a critical class of protected organoboron species.

Unlike the ubiquitous pinacol esters (Bpin), the 2,3-butanediol derivative offers a unique balance of steric demand and atom economy. This guide addresses the specific challenge of stereochemical control—dictated by the chirality of the 2,3-butanediol backbone—and provides a self-validating protocol for its generation. The resulting ester is a versatile reagent for Suzuki-Miyaura cross-couplings and a robust protecting group strategy for ethylboronic acid functionalities.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane |

| CAS Number | 57633-64-4 |

| Molecular Formula | C₆H₁₃BO₂ |

| Molecular Weight | 127.98 g/mol |

| Physical State | Colorless Liquid |

| Boiling Point (Est.) | 120–130 °C (Atmospheric) / 60–65 °C (20 mmHg) |

| Density | ~0.88 g/mL |

| Solubility | Soluble in THF, Toluene, DCM, Hexanes; Hydrolyzes in Water |

Retrosynthetic & Mechanistic Analysis

The synthesis is driven by a reversible condensation reaction between ethylboronic acid and 2,3-butanediol. The formation of the five-membered dioxaborolane ring is thermodynamically favored due to the chelate effect , but the reaction produces two equivalents of water which must be removed to drive the equilibrium to completion.

Thermodynamic Drivers

-

Entropy: The release of two water molecules for every one molecule of ester formed increases system entropy.

-

Enthalpy: The B-O bond formation is exothermic, but the reverse reaction (hydrolysis) is kinetically accessible.

-

Azeotropic Removal: The use of a Dean-Stark apparatus with toluene (or benzene) allows for the continuous removal of water, shifting the equilibrium (

) toward the product.

Stereochemical Implications (Critical)

The 2,3-butanediol reagent exists as three stereoisomers:

-

Chiral Synthesis: Using enantiopure

-2,3-butanediol yields a chiral boronic ester, often used in asymmetric synthesis (Matteson homologation). -

Achiral/Meso Synthesis: Using meso-2,3-butanediol yields an achiral ester (a cis-relationship between the methyl groups).

-

Racemic Synthesis: Commercial "mixture of isomers" will yield a mixture of diastereomers. For standard cross-coupling applications, the mixture is acceptable. For stereoselective applications, enantiopure diol is mandatory.

Reaction Mechanism Diagram

Figure 1: Mechanism of acid-catalyzed condensation and dehydration.

Detailed Experimental Protocol

Safety Warning: Organoboron compounds can be flammable. Toluene is toxic and flammable. Perform all operations in a fume hood.

Materials

-

Ethylboronic acid: 1.0 equiv (e.g., 5.0 g, 67.6 mmol).

-

2,3-Butanediol: 1.05 equiv (e.g., 6.4 g, 71.0 mmol). Note: Use slight excess to ensure full consumption of the boronic acid.

-

Solvent: Toluene (anhydrous grade preferred, ~100 mL).

-

Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (1 mol%) can accelerate the reaction, though it is often self-catalyzed by the acidity of the boronic acid.

Procedure (Dean-Stark Method)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to an inert gas line (Nitrogen or Argon).

-

Charging: Add ethylboronic acid (5.0 g) and 2,3-butanediol (6.4 g) to the flask.

-

Solvation: Add 100 mL of toluene.

-

Reflux: Heat the mixture to reflux (oil bath ~120-130°C). Ensure vigorous stirring.

-

Water Removal: Monitor the Dean-Stark trap. The theoretical water yield is ~2.4 mL. Continue reflux until water collection ceases (typically 2–4 hours).

-

Concentration: Allow the reaction to cool to room temperature. Remove the toluene via rotary evaporation under reduced pressure.

-

Purification (Distillation):

-

Transfer the crude oil to a smaller distillation flask.

-

Perform vacuum distillation (recommended < 20 mmHg).

-

Collect the fraction boiling between 60–65 °C at 20 mmHg . (Note: Adjust based on your vacuum pump capacity; at atmospheric pressure, BP is >120°C).

-

-

Storage: Store the clear, colorless liquid under inert atmosphere at 4°C.

Alternative Protocol (Small Scale / MgSO₄)

For scales < 1 mmol where Dean-Stark is impractical:

-

Dissolve reagents in anhydrous DCM (Dichloromethane).

-

Add 5.0 equiv of anhydrous MgSO₄.

-

Stir at Room Temperature for 12–16 hours.

-

Filter through a fritted glass funnel (under Argon) to remove hydrated MgSO₄.

-

Evaporate solvent to yield the product.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Validation

To validate the synthesis, you must confirm the disappearance of the hydroxyl signals and the formation of the ester linkage.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 0.9–1.0 ppm: Triplet/Multiplet (Ethyl group -CH₃).

-

δ 1.1–1.3 ppm: Doublet (Methyl groups on the dioxaborolane ring).

-

δ 3.8–4.2 ppm: Multiplet (Methine protons -CH-O-). Crucial: This signal shifts downfield compared to the free diol.

-

Absence: No broad singlet for -OH (typically > 2.0 ppm).

-

-

¹¹B NMR:

-

Expect a broad singlet around δ 30–34 ppm . This is characteristic of tri-coordinate boronic esters. A shift toward 20 ppm indicates hydrolysis (boronic acid) or tetra-coordinate species.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion: Look for

. -

Fragmentation: Loss of ethyl group (

) is common.

Stability & Handling

Hydrolytic Stability

Boronic esters derived from 2,3-butanediol are less stable toward hydrolysis than their pinacol (Bpin) counterparts due to lower steric hindrance around the boron center.

-

Atmospheric Moisture: Slow hydrolysis occurs upon exposure to air. The liquid will eventually turn cloudy (precipitation of ethylboronic acid).

-

Aqueous Workup: Avoid prolonged exposure to acidic water. Neutral or slightly basic washes are preferred if extraction is necessary.

Transesterification

This ester is labile. In the presence of diethanolamine or pinacol, the 2,3-butanediol group can be displaced. This property can be exploited to switch protecting groups or to deprotect the boronic acid using a biphasic hydrolysis system (phenylboronic acid exchange).

References

-

Brown, H. C.; Cole, T. E. "Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected boronic esters." Organometallics, 1983 , 2, 1316–1319.

-

Matteson, D. S. "Stereodirected Synthesis with Organoboranes." Springer Berlin Heidelberg, 1995 , 1-162. (Foundational text on chiral boronic esters).

-

PubChem Compound Summary. "2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane." National Center for Biotechnology Information.

-

Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 2014 . (Reference for diols as boronic acid protecting groups).

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane CAS number 57633-64-4

Topic: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS 57633-64-4) Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Optimizing Alkylboron Reagents for Sterically Demanding Cross-Couplings

Executive Summary

In the landscape of organoboron chemistry, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS 57633-64-4) occupies a critical niche between the highly reactive, difficult-to-handle ethylboronic acid and the ultra-stable, sterically encumbered pinacol esters. This cyclic boronic ester, derived from the condensation of ethylboronic acid and 2,3-butanediol, serves as a vital alkylating agent in Suzuki-Miyaura cross-coupling reactions.

This guide analyzes the compound’s physiochemical profile, details a self-validating synthesis protocol, and elucidates its mechanistic advantages in synthesizing complex pharmaceutical scaffolds where steric bulk is a limiting factor.

Chemical Architecture & Physiochemical Profile[1]

Structural Analysis

Unlike the ubiquitous pinacol ester (4,4,5,5-tetramethyl-), which possesses four methyl groups creating significant steric bulk around the boron center, the 4,5-dimethyl-1,3,2-dioxaborolane scaffold reduces this steric environment.

-

Steric Modulation: The removal of two methyl groups (relative to pinacol) exposes the empty p-orbital of the boron atom slightly more, facilitating the formation of the "ate" complex (boronate anion) during the transmetallation step of cross-coupling cycles.

-

Hydrolytic Stability: While less stable than pinacol esters, it is significantly more resistant to protodeboronation than the free boronic acid, allowing for purification via silica gel chromatography under controlled conditions.

Physiochemical Data Table

| Property | Value | Notes |

| CAS Number | 57633-64-4 | |

| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | |

| Molecular Formula | C₆H₁₃BO₂ | |

| Molecular Weight | 128.00 g/mol | High atom economy relative to pinacol ester (MW 156.[1]03) |

| Physical State | Colorless Liquid | At standard temperature and pressure (STP) |

| Boiling Point | ~130–140 °C (Predicted) | More volatile than pinacol ester (178°C) |

| Density | ~0.85 g/mL (Predicted) | |

| Solubility | THF, Et₂O, CH₂Cl₂, Toluene | Hydrolyzes slowly in aqueous media |

Synthesis & Manufacturing Protocol

The synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is a classic condensation reaction. However, to ensure high purity for catalytic applications, water removal is critical to drive the equilibrium.

Reagents

-

Precursor A: Ethylboronic acid (or Triethylborane for radical routes).

-

Precursor B: 2,3-Butanediol (Racemic or meso, depending on desired stereochemistry, though achiral boron is standard).

-

Solvent: Toluene (forms azeotrope with water).

Step-by-Step Protocol (Dean-Stark Method)

-

Charge: In a 250 mL round-bottom flask, dissolve Ethylboronic acid (1.0 eq) in anhydrous Toluene (0.5 M concentration).

-

Addition: Add 2,3-Butanediol (1.05 eq) slowly under stirring. A slight excess ensures complete consumption of the boronic acid.

-

Reflux: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (~110°C).

-

Dehydration: Monitor the collection of water in the trap. The reaction is complete when water evolution ceases (typically 2–4 hours).

-

Isolation: Cool to room temperature. Concentrate the toluene solution under reduced pressure.

-

Purification: Distill the residue under vacuum (Kugelrohr or fractional distillation) to obtain the pure colorless liquid.

Synthesis Workflow Diagram

Figure 1: Synthesis workflow for the condensation of ethylboronic acid with 2,3-butanediol using azeotropic dehydration.

Advanced Applications in Drug Development

The "Steric Sweet Spot" in Suzuki-Miyaura Coupling

In drug development, synthesizing ortho-substituted biaryls or alkyl-aryl systems is challenging due to steric clash. The 4,5-dimethyl-1,3,2-dioxaborolane moiety offers a distinct advantage over the pinacol ester.

-

Mechanism: The transmetallation step (transfer of the ethyl group from Boron to Palladium) requires the formation of a boronate "ate" complex with a base (e.g., OH⁻, OEt⁻).

-

Advantage: The reduced bulk of the dimethyl ring allows the base to attack the boron center more rapidly than in the tetramethyl (pinacol) system, accelerating transmetallation in crowded substrates.

Catalytic Cycle Visualization

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the entry point of the boronic ester during the transmetallation step.

Comparison: Pinacol vs. 2,3-Butanediol Esters

| Feature | Pinacol Ester (Tetramethyl) | 2,3-Butanediol Ester (Dimethyl) |

| Stability | Very High (Silica stable) | High (Silica stable, hydrolyzes faster) |

| Atom Economy | Lower (MW ~156) | Higher (MW ~128) |

| Reactivity | Lower (Steric hindrance) | Higher (Less hindered B-center) |

| Use Case | General purpose, storage | Sterically demanding couplings |

Safety & Handling Guidelines

While boronic esters are generally safer than boranes (which can be pyrophoric), standard laboratory safety protocols apply.

-

Flammability: As a low-molecular-weight organic liquid, treat as a flammable liquid (Category 3). Keep away from open flames and sparks.

-

Hydrolysis: Moisture sensitive. Store under an inert atmosphere (Argon/Nitrogen) in a refrigerator (2–8°C) to prevent slow hydrolysis back to ethylboronic acid.

-

Toxicity: Boron compounds can be toxic if ingested. Wear nitrile gloves and safety glasses.

References

-

PubChem. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CID 574742).[1] National Library of Medicine. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on the mechanism involving boronic esters). [Link]

-

Brown, H. C., & Bhat, N. G. (1986). Chiral Synthesis via Organoboranes. Journal of the American Chemical Society. (Contextualizes the use of chiral diols like 2,3-butanediol in boron chemistry). [Link]

Sources

Technical Deep Dive: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane

Executive Summary

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS: 57633-64-4) represents a specific class of cyclic boronic esters derived from the condensation of ethylboronic acid and 2,3-butanediol. While the pinacol ester (4,4,5,5-tetramethyl) is the industry standard for stability, the 4,5-dimethyl analogue offers a distinct reactivity profile characterized by reduced steric bulk and tunable hydrolytic lability.

This guide analyzes the structural integrity, synthesis protocols, and spectroscopic signatures of this compound. It serves as a critical reference for medicinal chemists utilizing boronate signaling in Suzuki-Miyaura cross-couplings or exploring chiral auxiliary strategies where the extreme stability of pinacol esters is a hindrance to downstream deprotection.

Molecular Architecture & Stereochemistry

Core Connectivity

The molecule features a five-membered 1,3,2-dioxaborolane ring. Unlike the planar aromatic rings, this heterocyclic system adopts a puckered conformation (envelope or half-chair) to minimize torsional strain between the adjacent oxygen atoms and the vicinal methyl groups.

-

Boron Center:

hybridized, trigonal planar geometry. -

Ring Substituents:

-

Positions 4,5: Methyl groups derived from the 2,3-butanediol backbone.

-

Position 2: Ethyl group attached directly to the boron atom.

-

Stereochemical Implications

The physicochemical properties of this ester are dictated by the stereochemistry of the starting 2,3-butanediol.

| Diol Precursor | Ester Stereochemistry | Symmetry | Application Context |

| (2R, 3R)-Butanediol | ( | Chiral auxiliary for asymmetric homologation (Matteson reaction). | |

| (2S, 3S)-Butanediol | ( | Enantiomeric chiral auxiliary. | |

| meso-Butanediol | ( | Achiral; used when stereocontrol is not required but reduced steric bulk (vs. pinacol) is desired. |

Structural Visualization

The following diagram illustrates the condensation pathway and the resulting core structure.

Figure 1: Condensation pathway forming the dioxaborolane ring.

Synthesis & Purification Protocol

Mechanistic Basis

The synthesis is a reversible condensation driven by entropy and the removal of water. While pinacol esters form readily due to the "gem-dimethyl" effect (Thorpe-Ingold effect), the 4,5-dimethyl system requires more rigorous water removal to drive the equilibrium to completion.

Experimental Procedure

Objective: Synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (50 mmol scale).

Reagents:

-

Ethylboronic acid (50 mmol)

-

2,3-Butanediol (50 mmol, 1.0 equiv)

-

Magnesium Sulfate (anhydrous) or Molecular Sieves (3Å)

-

Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Dissolution: Charge the flask with Ethylboronic acid (3.7 g, 50 mmol) and dry DCM (100 mL).

-

Addition: Add 2,3-Butanediol (4.5 g, 50 mmol) dropwise via syringe.

-

Dehydration: Add anhydrous

(5 g) to the stirring solution.-

Note: For larger scales (>100 mmol), use a Dean-Stark trap with Toluene at reflux to azeotropically remove water.

-

-

Reaction: Stir at room temperature (20-25°C) for 16 hours under argon atmosphere.

-

Workup: Filter the mixture through a fritted glass funnel (or a pad of Celite) to remove the hydrated magnesium sulfate.

-

Concentration: Remove the solvent under reduced pressure (rotary evaporator).

-

Purification: Distillation is recommended for high purity.

-

Boiling Point: Estimated ~60-70°C at 10 mmHg (based on analogs).

-

Alternative: If pure starting materials were used, the crude oil is often sufficiently pure (>95%) for subsequent coupling reactions.

-

Spectroscopic Characterization (NMR)[1][2][3]

The NMR signature of this compound is distinct from the pinacol ester. The key differentiator is the presence of methine protons on the ring carbons.

Table 1: Predicted NMR Data (

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 3.90 – 4.30 | Multiplet | 2H | Ring C-H (Positions 4,5) | |

| 1.15 – 1.25 | Doublet | 6H | Ring C-CH | |

| 0.95 – 1.05 | Triplet | 3H | Ethyl CH | |

| 0.70 – 0.90 | Quartet (Broad) | 2H | B-CH | |

| ~76.0 – 78.0 | - | - | Ring C-O | |

| ~17.0 – 19.0 | - | - | Ring CH | |

| ~32.0 – 34.0 | Broad Singlet | - | Trivalent Boron |

Note: The B-CH

Stability & Reactivity Profile

Hydrolytic Stability

Unlike the pinacol ester, which is remarkably stable to aqueous workups and silica gel chromatography, the 4,5-dimethyl-1,3,2-dioxaborolane is moderately labile .

-

Steric Factors: The lack of quaternary carbons (as found in pinacol) makes the boron center more accessible to nucleophilic attack by water or hydroxide.

-

Implication: Purification on silica gel should be fast, or avoided in favor of distillation. Long-term storage requires anhydrous conditions.

Transesterification

This ester undergoes facile transesterification.[1] If treated with a more sterically hindered diol (e.g., pinacol) or a chelating diol (e.g., diethanolamine), the 2,3-butanediol moiety will be displaced.

Figure 2: Thermodynamic drive toward more stable esters (e.g., Pinacol).

Applications in Drug Discovery

Suzuki-Miyaura Coupling

This compound serves as an efficient ethylating agent. In the presence of a Palladium catalyst and a base, the ethyl group is transferred to an aryl halide.

-

Advantage: The byproduct (2,3-butanediol) is water-soluble and easily removed during aqueous workup, unlike pinacol which can be persistent.

-

Reaction:

Chiral Directing Group

When synthesized from enantiopure (R,R)- or (S,S)-2,3-butanediol, this boronate acts as a chiral auxiliary in Matteson Homologation reactions.

-

Formation of the chiral boronate.[2]

-

Reaction with dichloromethyllithium (

). -

Stereoselective insertion of the methylene group.

-

This allows for the precise construction of chiral centers adjacent to the boron atom, a strategy utilized in the synthesis of proteasome inhibitors (e.g., Bortezomib analogs).

References

-

PubChem. "2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2."[3] National Library of Medicine. [Link]

-

Organic Syntheses. "Preparation of Alkyl Boronic Esters." Org.[4][5] Synth. [Link][2][4][6][7][8]

-

Roy, C. & Brown, H.C. "A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters."[9] Journal of Organometallic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2 | CID 574742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane molecular weight

An In-Depth Technical Guide to 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, a key organoboron compound utilized in modern organic synthesis. The central focus of this document is the elucidation of its core physicochemical properties, headlined by its precise molecular weight. We will delve into its structure, synthesis protocols with mechanistic justifications, and its pivotal role as a reagent in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block.

The Strategic Importance of Boronic Esters in Synthesis

Organoboron compounds, particularly boronic acids and their corresponding esters, have become indispensable tools in the construction of complex organic molecules. Boronic esters, such as 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, offer significant advantages over their parent boronic acids. They typically exhibit enhanced stability, being less prone to dehydration-induced trimerization (boroxine formation) and protodeboronation, which simplifies their handling, purification, and storage.

This stability makes them ideal reagents for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental operation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the diol protecting group (in this case, 2,3-butanediol) can modulate the reactivity and stability of the boronic ester, allowing for fine-tuning of reaction conditions.

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. The identity and purity of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane are defined by its molecular structure and resulting molecular weight.

Molecular Identity and Weight

The key quantitative data for this compound are summarized below. The molecular weight is computationally derived and serves as the benchmark for all stoichiometric and analytical calculations.

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₃BO₂ | PubChem[3] |

| Molecular Weight | 127.98 g/mol | PubChem[3] |

| IUPAC Name | 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane | PubChem[3] |

| CAS Number | 57633-64-4 | PubChem[3][4] |

Molecular Structure

The structure consists of a five-membered dioxaborolane ring derived from 2,3-butanediol, with an ethyl group attached to the boron atom.

Caption: Molecular structure of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.

Synthesis: Mechanistic Approach and Protocol

The most common and direct method for synthesizing dioxaborolane esters is through the dehydrative condensation of a boronic acid with a suitable diol. This is an equilibrium-controlled process where the removal of water is critical to drive the reaction to completion.

Synthesis Workflow

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Pillars:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. [2]2. Transmetalation: The organic group (ethyl) is transferred from the boron atom to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic ester.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst. [2]

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., 4-Bromoanisole, 1.0 eq)

-

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add the aryl halide, the boronic ester, the palladium catalyst, and the base. The use of an inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Degas the solvent mixture (e.g., by bubbling argon through it for 15-20 minutes) and add it to the flask via syringe. Degassing removes dissolved oxygen which can oxidize and deactivate the catalyst.

-

Reaction: Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C) for the required time (typically 2-24 hours). Progress can be monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). The choice of an aqueous workup effectively removes the inorganic base and boronate byproducts.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Safety and Handling

Organoboron compounds require careful handling. Based on data for analogous compounds, the following precautions should be observed:

-

Irritant: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is expected to be an irritant to the skin, eyes, and respiratory system. [5][6]Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [6][7]* Air/Moisture Sensitivity: While more stable than boronic acids, boronic esters can be sensitive to moisture over long-term storage. [8]It is best to store the compound under an inert atmosphere in a cool, dry place.

-

Flammability: Many related boronic esters are flammable liquids. [9]Keep away from ignition sources. [7]

Conclusion

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, with a molecular weight of 127.98 g/mol , is a valuable and versatile reagent in synthetic organic chemistry. [3]Its stability and reactivity profile make it an excellent choice for introducing an ethyl group via robust and high-yielding Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its properties, synthesis, and application protocols, as detailed in this guide, empowers researchers to effectively leverage this compound in the development of novel molecules and materials.

References

-

BuyersGuideChem. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | 57633-64-4. [Link]

-

PubChem. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2 | CID 574742. [Link]

-

ChemBK. 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

-

Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]

-

ResearchGate. Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. [Link]

-

ResearchGate. Dioxaboroles as intermediates in ether-forming cross-coupling reactions. [Link]

-

Masaryk University. tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]

-

National Center for Biotechnology Information. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

-

Library and Archives Canada. INVESTIGATIONS INTO CROSS-‐COUPLING OF SECONDARY ORGANOBORONIC ESTERS. [Link]

-

ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. [Link]

Sources

- 1. is.muni.cz [is.muni.cz]

- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 3. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2 | CID 574742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | 57633-64-4 - BuyersGuideChem [buyersguidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]

- 9. 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 82954-89-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

stability and reactivity of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane

Topic: Stability and Reactivity of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Optimizing Boronic Ester Stability for Controlled Reactivity

Executive Summary

In the landscape of organoboron chemistry, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS 57633-64-4) occupies a critical "Goldilocks" zone. It represents a cyclic boronic ester derived from ethylboronic acid and 2,3-butanediol. Unlike the ubiquitous pinacol ester (Bpin), which is often kinetically inert to hydrolysis, or the highly labile ethylene glycol esters, the 4,5-dimethyl derivative offers a tunable stability profile.

This guide analyzes the physicochemical properties, hydrolytic stability, and synthetic utility of this molecule. It is designed for medicinal chemists and process engineers who require a boronic acid surrogate that is stable enough for purification but reactive enough for mild deprotection or transesterification.

Structural Analysis & Physicochemical Properties[1]

The Molecular Architecture

The stability of cyclic boronic esters is dictated by two factors: ring strain and steric hindrance around the boron center.

-

Lewis Acidity: The boron atom is sp² hybridized with an empty p-orbital, making it electrophilic. The two oxygen atoms donate electron density (back-bonding) into this empty orbital, stabilizing the molecule compared to a free borane.

-

Steric Shielding: The methyl groups at the 4 and 5 positions of the dioxaborolane ring provide a moderate steric shield. This hinders the approach of nucleophiles (like water or hydroxide) perpendicular to the ring plane, but less effectively than the four methyl groups of a pinacol ester.

Key Properties Table[2][3]

| Property | Value / Description | Context |

| CAS Number | 57633-64-4 | Specific to the 2-ethyl-4,5-dimethyl derivative.[1] |

| Molecular Formula | C₆H₁₃BO₂ | MW: ~128.0 g/mol . |

| Physical State | Liquid (at RT) | Facilitates handling in flow chemistry or liquid dosing. |

| Boiling Point | ~120–130 °C (Predicted) | Higher than EtOH; allows for solvent exchange without loss. |

| Solubility | High in THF, DCM, Toluene | Compatible with standard non-polar organic workflows. |

| Chirality | Dependent on Diol | Can be chiral (2R,3R), (2S,3S) or meso, depending on the 2,3-butanediol source. |

Stability Profile: The "Goldilocks" Effect

The primary utility of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane lies in its hydrolytic stability relative to other boronic acid surrogates.

Hydrolytic Stability Hierarchy

Hydrolysis of boronic esters is pH-dependent and reversible. The rate-determining step is often the formation of the tetrahedral boronate intermediate via nucleophilic attack.

-

Pinacol Esters (Bpin): Extremely stable. Often require oxidative cleavage or harsh acidic conditions to remove.

-

4,5-Dimethyl Esters: Moderately stable. Can withstand flash chromatography on silica but hydrolyze readily in acidic aqueous media or via transesterification.

-

Ethylene Glycol Esters: Unstable. Hydrolyze rapidly upon exposure to atmospheric moisture.

Visualization: Stability & Reactivity Landscape

Figure 1: Comparative stability of cyclic boronic esters. The 4,5-dimethyl derivative balances stability (green) between the labile ethylene glycol esters and the robust pinacol esters.

Reactivity & Synthetic Utility

Transesterification (Exchange)

This molecule is an excellent candidate for dynamic covalent chemistry . Because the 2,3-butanediol backbone is less sterically demanding than pinacol, it can be displaced by diethanolamine (to form highly stable DABO boronates) or by aryl diols under equilibrium control.

Oxidation (C-B to C-O Bond Formation)

While the ethyl group is often a "dummy" ligand in model studies, the C-B bond is susceptible to oxidation.

-

Reagents: H₂O₂ / NaOH or NaBO₃.

-

Product: Ethanol and 2,3-butanediol.

-

Mechanism: Nucleophilic attack of hydroperoxide anion on Boron

1,2-migration of the ethyl group

Suzuki-Miyaura Coupling

In cross-coupling reactions, the 4,5-dimethyl ester performs similarly to Bpin but often exhibits faster transmetallation kinetics due to lower steric bulk around the boron center.

-

Advantage: Easier removal of the boronic by-products post-reaction compared to the persistent pinacol.

Experimental Protocols

Protocol: Synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane

Rationale: This protocol uses a Dean-Stark apparatus to drive the equilibrium forward by removing water (Le Chatelier’s principle).

Materials:

-

Ethylboronic acid (1.0 equiv)

-

2,3-Butanediol (1.05 equiv) [Note: Use (2R,3R) if chiral influence is desired; meso or racemic for general use]

-

Toluene or Benzene (Solvent)[2]

-

Magnesium Sulfate (Optional drying agent)

Workflow:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylboronic acid in toluene (0.5 M).

-

Add Diol: Add 2,3-butanediol. The reaction is slightly exothermic.

-

Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to reflux.

-

Monitor: Continue reflux until water collection ceases (typically 2–4 hours).

-

Self-Validation (NMR): Aliquot a sample. The disappearance of the broad B-OH signal and the shift of the diol methine protons (from ~3.5 ppm to ~4.0–4.5 ppm) confirms ester formation.

-

Workup: Cool to RT. Concentrate under reduced pressure.

-

Purification: Distillation is recommended for high purity.

Protocol: Hydrolytic Deprotection (Acidic)

Rationale: Unlike Bpin, which often requires oxidative cleavage or Lewis acids (e.g., BCl₃), this ester can be hydrolyzed with aqueous mineral acid.

-

Dissolve the ester in THF/H₂O (4:1).

-

Add 1M HCl (3 equiv).

-

Stir at RT for 1–2 hours.

-

Validation: Monitor by TLC (stain with curcumin or KMnO₄) or ¹¹B NMR (shift from ~30 ppm ester to ~32 ppm acid).

Visualization: Synthetic Workflow

Figure 2: Step-by-step synthesis workflow emphasizing the critical water removal step for equilibrium displacement.

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

PubChem Compound Summary. (2025). 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CID 574742). National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note: Precision Ethylation of Aryl Halides using 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane

[1]

Executive Summary

This guide details the application of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS: 57633-64-4), the 2,3-butanediol ester of ethylboronic acid, in palladium-catalyzed cross-coupling.[1] While ethylboronic acid pinacol ester is more commercially ubiquitous, the 4,5-dimethyl analogue offers distinct advantages in atom economy and transmetalation kinetics due to reduced steric bulk around the boron center.[1]

This protocol addresses the primary challenge of alkyl-aryl coupling: suppressing

Technical Background & Mechanistic Insight

The Reagent Profile

Unlike the solid ethylboronic acid (which is hygroscopic and prone to dehydration/trimerization), 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is a stable liquid.[1]

-

Stability: High resistance to protodeboronation compared to the free acid.

-

Reactivity: The 2,3-butanediol backbone is less sterically demanding than the pinacol (tetramethyl) backbone. This can facilitate the formation of the critical hydroxo-boronate intermediate required for transmetalation in sterically crowded biaryl systems [1].

The "Alkyl Problem" in Cross-Coupling

Coupling an alkyl group (ethyl) to an aryl halide is significantly more difficult than aryl-aryl coupling. The catalytic cycle faces a "fork in the road" after the oxidative addition and transmetalation steps.

The Danger Zone: Once the Ethyl-Pd-Aryl complex forms, it can undergo:

-

Reductive Elimination (Desired): Forming the Ethyl-Aryl bond.[1]

- -Hydride Elimination (Undesired): Forming styrene (or ethylene) and a Pd-Hydride species, leading to reduction of the starting material (hydrodehalogenation).

To favor path 1, we must use electron-rich, bulky ligands (e.g., SPhos, XPhos, or

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the productive cycle and the destructive

Figure 1: Catalytic cycle highlighting the critical competition between reductive elimination (Green) and

Optimization Guidelines

Catalyst & Ligand Selection

For ethylation, "standard" tetrakis(triphenylphosphine)palladium(0) is often insufficient due to slow reductive elimination.[1]

-

Primary Choice: Pd(OAc)₂ + SPhos (or XPhos ). Buchwald dialkylbiaryl phosphines are exceptionally good at forcing reductive elimination of

groups [3]. -

Secondary Choice: Pd(dppf)Cl₂ . The large bite angle of dppf also encourages reductive elimination, though it may require higher temperatures.

Base and Solvent Matrix

The 4,5-dimethyl-1,3,2-dioxaborolane requires hydrolysis/activation.[1]

-

Base:

(3.0 equiv) is superior to carbonates for alkyl coupling as it provides a high concentration of active species without causing excessive protodeboronation. -

Solvent: Toluene/Water (10:1) or Dioxane/Water (5:1). The biphasic nature is crucial for dissolving the inorganic base while keeping the catalyst active in the organic phase.

| Variable | Recommendation | Rationale |

| Ligand | SPhos or RuPhos | Steric bulk promotes reductive elimination over |

| Base | Anhydrous carbonate bases are often too slow; Phosphate buffers pH.[1] | |

| Solvent | Toluene/H₂O (10:1) | High boiling point allows heating (100°C) to overcome activation energy. |

| Stoichiometry | 1.2 - 1.5 equiv | Alkyl boronates can oxidize; slight excess ensures full conversion.[1] |

Experimental Protocols

Protocol A: High-Efficiency Ethylation (Buchwald-Type Conditions)

Best for: Valuable substrates, heterocycles, or sterically hindered aryl halides.[1]

Reagents:

-

Aryl Halide (1.0 mmol)[2]

-

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.5 mmol, ~213 mg/0.24 mL)[1]

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)[1]

-

SPhos (0.04 mmol, 4 mol%)[1]

- (3.0 mmol, 636 mg)[1]

-

Toluene (4 mL) / Water (0.4 mL)

Procedure:

-

Setup: Charge a reaction vial with Aryl Halide, Pd(OAc)₂, SPhos, and

. (If Aryl Halide is liquid, add in step 3).[1] -

Inerting: Seal vial and purge with Argon/Nitrogen for 5 minutes.

-

Addition: Add Toluene, Water, and 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane via syringe.

-

Reaction: Heat to 100°C with vigorous stirring for 12–18 hours.

-

Note: Vigorous stirring is essential for biphasic mixtures.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with water (10 mL) and brine. Dry organic layer over

.[1][2] -

Purification: Silica gel chromatography. (Ethyl derivatives often co-elute with starting materials; use careful gradient optimization).

Protocol B: Robust Scale-Up (dppf Conditions)

Best for: Simple aryl bromides/iodides and larger scale (gram) synthesis.[1]

Reagents:

-

Aryl Halide (10 mmol)

-

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (12 mmol)[1]

- (0.3 mmol, 3 mol%)[1]

- (30 mmol)

-

1,4-Dioxane (40 mL) / Water (10 mL)[1]

Procedure:

-

Combine all solids in a pressure vessel or round-bottom flask.

-

Degas solvents separately (sparge with

for 20 mins) before addition. -

Heat to 90°C for 16 hours.

-

Validation Check: Take a 50 µL aliquot, filter through a silica plug, and analyze via GC-MS. Look for the M+29 peak (Ethyl vs H).

Troubleshooting & Self-Validation

Use this logic flow to diagnose failures.

Figure 2: Troubleshooting logic for alkyl-aryl coupling failures.

Common Failure Modes:

-

Hydrodehalogenation (Ar-H): If you see the mass of Ar-H instead of Ar-Et, the hydride elimination pathway is winning.[1] Action: Switch to a bulkier ligand (XPhos) or increase the concentration of the boronate.

-

Homocoupling (Ar-Ar): Oxygen leak.[1] Action: Ensure stricter inert atmosphere.

-

No Reaction: The 2,3-butanediol ester is more stable than the acid.[1] If it fails to activate, increase the water ratio or switch to a stronger base like

in anhydrous THF.

References

-

Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link] (Context: Discusses stability/activation of protected boronates).

-

Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Alkylboronic Acids.[1][2][5][6] Journal of the American Chemical Society. [Link]

-

Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

- 1. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pd‐Catalyzed Cross‐Coupling of Alkylbisboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acid Pinacol Esters: Building Blocks for Modern Chemistry - Oreate AI Blog [oreateai.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Efficiency Ethylation of Aryl Halides using 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane

Executive Summary & Reagent Profile[1][2][3][4][5]

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS: 57633-64-4) is a specialized organoboron reagent used for the installation of ethyl groups onto aryl and heteroaryl scaffolds via Palladium-catalyzed cross-coupling. Structurally, it is the cyclic ester derived from ethylboronic acid and 2,3-butanediol.

While functionally similar to the ubiquitous pinacol ester (Ethyl-BPin ), this reagent offers distinct physicochemical properties:

-

Reduced Steric Bulk: The 4,5-dimethyl backbone is less sterically demanding than the tetramethyl (pinacol) backbone, potentially facilitating faster transmetallation in crowded systems.

-

Atom Economy: Lower molecular weight compared to BPin derivatives.

-

Stability Profile: It exhibits a "Goldilocks" stability—more stable than free ethylboronic acid (which is prone to dehydration and oxidation) but more labile towards hydrolysis than the hyper-stable BPin esters.

Critical Application Challenge:

The primary obstacle in using this reagent is

Mechanistic Logic & Control Strategy

To achieve high yields, the catalytic cycle must be biased to favor Reductive Elimination (

The "Alkyl Problem" in Cross-Coupling

-

Oxidative Addition: Pd(0) inserts into Ar-X.[1]

-

Transmetallation: The ethyl group is transferred to Pd, forming L-Pd(Ar)(Et).

-

The Fork in the Road:

-

Path A (Desired): Reductive elimination releases Ar-Et.

-

Path B (Undesired):

-H elimination releases Ethylene and L-Pd(Ar)(H), which then reductively eliminates to form Ar-H (des-halo byproduct).

-

Strategic Solution

-

Ligand Selection: Use bulky, electron-rich phosphines (e.g., RuPhos , XPhos , SPhos ). These ligands accelerate reductive elimination sterically and electronically, making

. -

Base/Solvent: Anhydrous or biphasic conditions with weak hydration are preferred to prevent rapid protodeboronation of the boronate ester before transmetallation.

Figure 1: Catalytic cycle highlighting the competition between productive coupling and beta-hydride elimination.

Experimental Protocol

Method A: The "Buchwald" Standard (Recommended)

This method utilizes RuPhos or XPhos , which are the gold standards for alkyl coupling.

Reagents:

-

Substrate: Aryl Bromide or Chloride (1.0 equiv)

-

Boronate: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + RuPhos (4-10 mol%)

-

Alternatively: Use precatalyst RuPhos-Pd-G4 (2-5 mol%) for easier handling.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio)[2]

-

Temperature: 80 °C – 100 °C

Step-by-Step Procedure:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a stir bar and septum cap) with the Aryl Halide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

-

Note: If the aryl halide is a liquid, add it later via syringe.

-

-

Solvent Addition: Add Toluene (4.5 mL) and degassed Water (0.45 mL).

-

Critical: Oxygen promotes homocoupling and catalyst deactivation. Sparge solvents with Argon for 15 mins prior to use.

-

-

Reagent Addition: Add 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.5 mmol) via syringe.

-

Reaction: Seal the vial and heat to 95 °C with vigorous stirring (1000 rpm) for 12–18 hours.

-

Monitoring: Check by LC-MS. Look for the M+29 mass (Ethyl vs H).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.[3]

-

Purification: Flash chromatography. The ethyl product is often non-polar; start with 100% Hexanes.

Method B: Difficult Substrates (Pd-PEPPSI)

For sterically hindered aryl halides or electron-rich chlorides.

-

Catalyst: Pd-PEPPSI-IPr (2 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Dioxane (Anhydrous) or Dioxane/H2O (9:1)

-

Temp: 80 °C

Optimization & Troubleshooting Guide

Use this matrix to diagnose failure modes.

| Observation (LCMS/NMR) | Diagnosis | Corrective Action |

| Recovery of Aryl Halide | Oxidative Addition Failure | Switch from Bromide to Iodide. Increase Temp to 110°C. Use Pd-PEPPSI-IPr. |

| Formation of Ar-H (Reduced) | Critical: Switch ligand to RuPhos or XPhos . Lower temperature slightly. Ensure Argon atmosphere is rigorous (O2 can promote this). | |

| Formation of Ar-Ar (Homocoupling) | Oxidative Issue | Degas solvents more thoroughly. Reduce catalyst loading. |

| Boronate Consumption, No Product | Protodeboronation | The ethyl group hydrolyzed and left as ethane/ethanol. Switch to anhydrous conditions (Dioxane, CsF base). |

Solvent/Base Screening Table

If the standard Toluene/Water/K3PO4 fails:

| Priority | Solvent System | Base | Rationale |

| 1 (Standard) | Toluene : Water (10:[2]1) | K₃PO₄ | Best balance of solubility and activation. |

| 2 (Anhydrous) | 1,4-Dioxane | Cs₂CO₃ | Prevents hydrolysis of the boronate ester. |

| 3 (Fast) | n-Butanol | KOH | High polarity, very fast rates, but risk of side reactions. |

Safety & Handling

-

Flammability: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is an organic liquid and should be treated as flammable . Store away from ignition sources.

-

Stability: Store at 2–8 °C under inert gas. While the 4,5-dimethyl ester is relatively stable, moisture will slowly hydrolyze it to ethylboronic acid, which can polymerize or oxidize.

-

Toxicity: Palladium catalysts and aryl halides are often toxic/mutagenic. Handle all solids in a fume hood.

References

-

RuPhos/XPhos for Alkyl Coupling: Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Cross-Coupling of Alkyl- and Arylboronic Acids. Journal of the American Chemical Society.[4] Link

-

Beta-Hydride Elimination Mechanism: Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.[4] Link

-

PEPPSI Catalyst Protocols: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal. Link

-

Boronate Ester Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

Application Note: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane in Advanced Organic Synthesis

Executive Summary

Boronic acids and their ester derivatives are indispensable vectors for carbon-carbon bond formation in modern organic synthesis. Among these, 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane (the 2,3-butanediol ester of ethylboronic acid) occupies a privileged position. Unlike the ubiquitous pinacol boronic esters, which are often too sterically hindered or hydrolytically stable for late-stage cleavage, the 2,3-butanediol ester strikes an optimal thermodynamic balance. Furthermore, when derived from enantiopure

The Causality of Auxiliary Selection: Why 2,3-Butanediol?

In drug development and complex natural product synthesis, the choice of the diol protecting group dictates the synthetic trajectory. Free ethylboronic acid is prone to autoxidation and trimerization into boroxines, making stoichiometric precision difficult. Esterification resolves this, but the choice of diol is critical .

Pinacol (2,3-dimethyl-2,3-butanediol) creates a highly shielded, unreactive boron center. While excellent for Suzuki couplings, pinacol esters are notoriously difficult to deprotect, often requiring harsh oxidative conditions that are incompatible with sensitive functional groups. Conversely, 2,3-butanediol provides sufficient steric bulk to prevent unwanted nucleophilic attack during chromatography, yet remains labile enough for mild transesterification or directed cleavage. Most importantly, its

Table 1: Comparative Analysis of Boronic Acid Protecting Groups

| Protecting Group | Structure Type | Chiral Induction (Matteson) | Hydrolytic Stability | Cleavage / Deprotection Conditions |

| Pinacol | Achiral, highly bulky | N/A | Very High | Harsh (NaIO₄ / RuCl₃ or strong acid) |

| 2,3-Butanediol | Chiral ( | Excellent (dr > 95:5) | Moderate | Mild (Transesterification with diethanolamine) |

| Pinanediol | Chiral (Asymmetric) | Excellent (dr > 98:2) | High | Moderate (BCl₃ or oxidative cleavage) |

| DICHED | Chiral ( | Superior (dr > 99:1) | Moderate | Mild (Aqueous hydrolysis / oxidation) |

Application 1: Matteson Asymmetric Homologation

The Matteson homologation is the premier methodology for constructing contiguous stereocenters. When

Mechanistic Causality

The reaction initiates with the addition of (dichloromethyl)lithium to the boron atom at cryogenic temperatures (-100 °C). This extreme temperature is non-negotiable; carbenoids like LiCHCl₂ are prone to rapid

The addition of anhydrous zinc chloride (ZnCl₂) serves as the catalytic trigger. As a halophilic Lewis acid, ZnCl₂ coordinates to one of the chloride leaving groups, lowering the activation energy for the 1,2-alkyl migration. The

Fig 1: Mechanistic pathway of the Matteson Asymmetric Homologation.

Protocol 1: Stereocontrolled Chain Extension via Matteson Homologation

Objective: Convert

-

Carbenoid Generation: To a flame-dried Schlenk flask under argon, add anhydrous THF (20 mL) and dichloromethane (1.2 equiv). Cool the mixture to -100 °C using a liquid nitrogen/ethanol bath. Slowly add

-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask. Stir for 15 minutes. -

Boronate Formation: Add

-2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.0 equiv) dropwise. Stir at -100 °C for 30 minutes.-

Validation Checkpoint: The solution must remain clear and colorless. A sudden shift to yellow/brown indicates thermal decomposition of the carbenoid, requiring the reaction to be aborted.

-

-

Stereospecific Rearrangement: Add a solution of anhydrous ZnCl₂ (1.5 equiv, 1.0 M in ether). Remove the cooling bath and allow the reaction to warm to 20 °C over 12 hours.

-

Nucleophilic Displacement: Cool the reaction to -78 °C and add the desired Grignard reagent (e.g., benzylmagnesium chloride, 1.5 equiv). Warm to room temperature and stir for 4 hours.

-

Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), dry over Na₂SO₄, and concentrate.

-

Validation Checkpoint: Analyze the crude mixture via TLC (10% EtOAc/Hexanes). The product will be less polar than the starting material. Visualize using a Phosphomolybdic Acid (PMA) stain, as aliphatic boronic esters are not UV-active.

-

Application 2: Suzuki-Miyaura Ethylation

Beyond asymmetric synthesis, 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane serves as a highly efficient reagent for the ethylation of aryl and vinyl halides. The introduction of an ethyl group is a common bioisosteric strategy in medicinal chemistry to modulate lipophilicity and metabolic stability.

Mechanistic Causality

Unlike diethylzinc or ethylmagnesium bromide—which are pyrophoric, highly basic, and incompatible with protic solvents or electrophilic functional groups (e.g., ketones, esters)—the ethylboronic ester is bench-stable. The cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle. The critical transmetalation step requires the activation of the boronic ester by a base (e.g., K₂CO₃), which forms a reactive, electron-rich hydroxyboronate intermediate that readily transfers the ethyl group to the Pd(II) center .

Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing an ethylboronic ester.

Protocol 2: Palladium-Catalyzed Ethylation of Aryl Bromides

Objective: Synthesize ethylbenzene derivatives using 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane.

-

Reagent Setup: In a 20 mL reaction vial, combine the aryl bromide (1.0 equiv), 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H₂O (0.2 M relative to the aryl halide). Seal the vial with a septum and sparge the solution with argon for 15 minutes.

-

Validation Checkpoint: The initial mixture will appear reddish-brown. The absence of a black palladium mirror on the glass walls during the first hour of heating confirms successful degassing and catalyst stability.

-

-

Reaction Execution: Heat the mixture at 80 °C in an oil bath or heating block for 12 hours.

-

Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Validation Checkpoint: GC-MS analysis of the crude mixture should show the complete disappearance of the aryl halide isotopic cluster and the emergence of the

molecular ion corresponding to the ethylated product.

-

References

-

Luithle, J. E., & Pietruszka, J. (2000). 1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol: Chiral Auxiliary and Efficient Protecting Group for Boronic Acids. The Journal of Organic Chemistry.[Link]

-

Gorges, J., & Kazmaier, U. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters.[Link]

-

Kazmaier, U. (2025). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs.[Link]

-

Matteson, D. S. (2016). Boron Chemistry: An Overview. ACS Symposium Series.[Link]

-

Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.[Link]

catalytic systems for reactions involving 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane

An In-Depth Guide to Catalytic Systems for Reactions Involving 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane

A Note to the Researcher: While 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is a commercially available reagent, specific, detailed catalytic protocols for this exact molecule are not extensively documented in peer-reviewed literature. This guide, therefore, provides comprehensive application notes and protocols for closely related and well-studied analogues, primarily ethylboronic acid and its pinacol ester. These protocols serve as an excellent starting point for the development of catalytic reactions with 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, with the understanding that optimization will likely be necessary.

Introduction: The Utility of Ethylboron Reagents in Modern Synthesis

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane belongs to the class of alkylboronate esters, which are increasingly important building blocks in organic synthesis. The introduction of an ethyl group is a common strategy in medicinal chemistry and materials science to fine-tune the steric and electronic properties of molecules. Catalytic cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer a powerful and versatile method for forming carbon-carbon bonds with these reagents.[1]

This guide provides a detailed exploration of catalytic systems for reactions involving ethylboron reagents, with a focus on palladium- and copper-catalyzed cross-coupling reactions. The principles and protocols described herein are directly applicable to 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[2][3] While highly efficient for aryl- and vinylboron reagents, the use of alkylboron compounds like 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane presents unique challenges, including a slower rate of transmetalation and the potential for β-hydride elimination.[4]

A. The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

The choice of base is critical for activating the boronic ester to facilitate transmetalation.[6] For alkylboronic esters, stronger bases are often required to form the more nucleophilic "ate" complex.

B. Protocol for a Typical Suzuki-Miyaura Coupling of an Ethylboron Reagent with an Aryl Bromide

This protocol is adapted from established methods for the coupling of alkylboronic esters and should serve as a robust starting point for 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.[4][7]

Materials:

-

Aryl bromide (1.0 equiv)

-

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Degassed toluene and water (10:1 v/v)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the flask with the inert gas three times.

-